molecular formula C20H23NO5S B1269477 Benzyl 4-(tosyloxy)piperidine-1-carboxylate CAS No. 196601-12-4

Benzyl 4-(tosyloxy)piperidine-1-carboxylate

Cat. No.: B1269477
CAS No.: 196601-12-4
M. Wt: 389.5 g/mol
InChI Key: QTGVXQVMKCJZTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 4-(tosyloxy)piperidine-1-carboxylate (CAS 196601-12-4) is a protected piperidine derivative of significant value in organic and medicinal chemistry research. It serves as a versatile synthetic intermediate, primarily due to the tosyloxy group, which acts as an excellent leaving group, enabling facile nucleophilic substitution reactions at the 4-position of the piperidine ring . This reactivity allows researchers to introduce a wide array of functional groups, making it a crucial building block for constructing complex molecules, including potential pharmaceutical agents . Piperidine scaffolds are prevalent in more than twenty classes of pharmaceuticals, highlighting the importance of this compound in drug discovery . The benzyloxycarbonyl (Cbz) group serves as a protective group for the secondary amine, which can be selectively removed under standard conditions to free the amine for further functionalization . The compound is a solid that should be stored sealed in a dry environment at 2-8°C . As a reagent, it finds specific applications in chemical synthesis as an intermediate and in biological research where piperidine derivatives are studied for various potential activities . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

benzyl 4-(4-methylphenyl)sulfonyloxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5S/c1-16-7-9-19(10-8-16)27(23,24)26-18-11-13-21(14-12-18)20(22)25-15-17-5-3-2-4-6-17/h2-10,18H,11-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTGVXQVMKCJZTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(CC2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20318275
Record name Benzyl 4-[(4-methylbenzene-1-sulfonyl)oxy]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20318275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196601-12-4
Record name Benzyl 4-[(4-methylbenzene-1-sulfonyl)oxy]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20318275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Tosylation of 4-Hydroxypiperidine Intermediate

The most direct route involves tosylation of a preformed 4-hydroxypiperidine-1-carboxylate intermediate. This two-step process begins with the synthesis of the hydroxylated precursor, followed by sulfonylation:

Step 1: Synthesis of Benzyl 4-Hydroxypiperidine-1-carboxylate
Piperidin-4-ol is reacted with benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium bicarbonate or triethylamine. The reaction is conducted in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C, yielding the protected amine as a viscous oil. For example, analogous procedures for benzyl piperidine carboxylates report yields exceeding 90% under optimized conditions.

Step 2: Tosylation with p-Toluenesulfonyl Chloride
The hydroxyl group at the 4-position is treated with p-toluenesulfonyl chloride (TsCl) in anhydrous DCM, using pyridine or triethylamine to scavenge HCl. The reaction proceeds at 0°C to room temperature for 4–12 hours, followed by aqueous workup and chromatography to isolate the product. A related protocol for tert-butyl 4-(tosyloxy)piperidine-1-carboxylate achieved a 51% yield, highlighting the challenges of steric hindrance and competing side reactions.

Alternative Approaches via Reductive Methods

Patented methodologies for structurally related compounds suggest reductive strategies as viable alternatives. For instance, 1-benzyl-4-piperidinecarboxylate esters can undergo partial reduction using red aluminum (Red-Al) complexes, followed by oxidation or functionalization. Although developed for aldehyde synthesis, this approach could be adapted for tosylate preparation by substituting the oxidation step with sulfonylation. Key considerations include:

  • Red-Al Complexation : Red-Al selectively reduces esters to alcohols without over-reduction, enabling precise control over intermediate formation.
  • Temperature and Solvent Effects : Reactions are typically conducted at −5°C to 0°C in hexane or toluene, with strict inert atmosphere controls to prevent decomposition.

Reaction Optimization and Conditions

Solvent and Base Selection

Optimal solvents for tosylation include DCM and THF due to their compatibility with TsCl and ability to dissolve polar intermediates. Pyridine is preferred over triethylamine for HCl scavenging, as it minimizes side reactions such as elimination.

Temperature and Rate Control

Slow addition of TsCl (30–120 minutes) at 0°C improves regioselectivity and reduces exothermic side reactions. For example, a patent documenting similar sulfonylation reactions emphasized that exceeding 20°C led to diminished yields.

Workup and Purification

Post-reaction mixtures are quenched with ice-cold water, and the product is extracted into DCM. Washing with 5% HCl and brine removes residual base and byproducts. Final purification via silica gel chromatography (hexane/ethyl acetate gradients) typically affords the target compound in >95% purity.

Characterization and Analytical Data

Spectroscopic Validation

  • 1H NMR : Key signals include aromatic protons from the benzyl (δ 7.21–7.32 ppm) and tosyl (δ 7.84–7.68 ppm) groups, alongside piperidine methylene resonances (δ 3.48–3.67 ppm).
  • 13C NMR : Carbonyl peaks at ~155 ppm (carbamate) and 145 ppm (sulfonate) confirm successful functionalization.
  • HPLC : Reverse-phase methods with UV detection at 254 nm verify purity >99%.

Comparative Yields

Method Yield (%) Purity (%) Key Conditions
Direct Tosylation 51–70 95–99 TsCl, DCM, 0°C, pyridine
Red-Al Reduction 90–96 98–99 Red-Al, hexane, −5°C, N2

Comparative Analysis of Synthesis Methods

Direct tosylation offers simplicity but faces yield limitations due to steric effects. In contrast, reductive routes provide higher yields but require specialized reagents like Red-Al, increasing costs. Industrial scalability favors the two-step tosylation method, as it uses widely available reagents and avoids extreme temperatures.

Challenges and Industrial Scalability

  • Steric Hindrance : Bulky substituents on the piperidine ring impede sulfonylation, necessitating excess TsCl or prolonged reaction times.
  • Byproduct Formation : Competing elimination or over-sulfonylation can occur if moisture or oxygen is present, underscoring the need for rigorous anhydrous conditions.
  • Cost-Effectiveness : Red-Al-based methods, while efficient, are less economically viable for large-scale production compared to conventional tosylation.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(tosyloxy)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

  • Benzyl 4-(tosyloxy)piperidine-1-carboxylate serves as an intermediate in the synthesis of complex organic molecules. Its structure allows for nucleophilic substitution reactions, where the tosyloxy groups can act as leaving groups, facilitating the introduction of various nucleophiles into synthetic pathways.

Reagent in Chemical Reactions

  • The compound is utilized as a reagent in various chemical reactions, particularly those involving electrophilic aromatic substitutions and nucleophilic attacks. The presence of the tosyloxy groups enhances its electrophilic character, making it a valuable tool in synthetic organic chemistry.

Biological Research

Potential Biological Activities

  • Research indicates that compounds with similar piperidine structures often exhibit a range of pharmacological effects. This compound is being studied for its interactions with biological targets, including enzymes and receptors .

Dopamine Receptor Antagonism

  • A notable application is its investigation as a scaffold for developing dopamine receptor antagonists. Studies have shown that modifications to piperidine derivatives can lead to potent antagonists for the dopamine D4 receptor, which is implicated in conditions such as Parkinson's disease . This area of research highlights the compound's potential role in neuropharmacology.

Medicinal Chemistry

Pharmaceutical Intermediate

  • The compound is explored as a pharmaceutical intermediate in drug development processes. Its ability to participate in various chemical transformations makes it suitable for synthesizing new therapeutic agents .

Case Studies in Drug Development

  • Research has focused on optimizing the structure of piperidine derivatives to improve their stability and efficacy as drug candidates. For instance, studies have identified several derivatives of this compound that demonstrate improved pharmacokinetic profiles and enhanced biological activity against specific targets .

Industrial Applications

Specialty Chemicals Production

  • Beyond academic research, this compound finds applications in the production of specialty chemicals tailored for specific industrial needs. Its unique reactivity enables the synthesis of materials with desired properties.

Summary Table of Applications

Application Area Details
Chemical Synthesis Used as an intermediate and reagent in organic synthesis; facilitates nucleophilic substitutions.
Biological Research Studied for potential interactions with enzymes/receptors; focus on dopamine receptor antagonism.
Medicinal Chemistry Explored as a pharmaceutical intermediate; case studies show promise in drug development.
Industrial Applications Utilized in producing specialty chemicals with specific functionalities.

Mechanism of Action

The mechanism of action of Benzyl 4-(tosyloxy)piperidine-1-carboxylate involves its ability to undergo substitution and reduction reactions. The tosyl group acts as a good leaving group, facilitating nucleophilic substitution reactions. The compound can also be reduced to form the corresponding piperidine derivative, which can further participate in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 4-(tosyloxy)piperidine-1-carboxylate is unique due to the presence of the tosyl group, which makes it a versatile intermediate for various chemical reactions. The tosyl group enhances the compound’s reactivity, making it suitable for a wide range of synthetic applications .

Biological Activity

Benzyl 4-(tosyloxy)piperidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities and applications in drug development. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound features a piperidine ring substituted with a benzyl group and a tosyl (p-toluenesulfonyl) moiety. The presence of the tosyl group enhances its reactivity, making it a valuable intermediate in various chemical reactions.

The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic substitution reactions. The tosyl group serves as an excellent leaving group, facilitating the formation of covalent bonds with nucleophilic sites on target molecules, such as enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects.

Biological Activities

Research indicates that compounds with similar structural features often exhibit diverse biological activities, including:

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

  • Dopamine Receptor Antagonists : A study characterized new benzyloxypiperidine scaffolds as selective D4R antagonists, demonstrating improved stability and efficacy compared to previous compounds. The research highlighted the importance of structural modifications in enhancing receptor selectivity and potency .
  • Antimicrobial Studies : While direct studies on this compound are sparse, related piperidine compounds have shown significant antimicrobial activity against various strains, suggesting that further investigation into this compound could yield beneficial results.
  • Chemical Reactivity : The compound's ability to undergo substitution reactions makes it a promising candidate for further synthetic applications in drug development. Its reactivity profile allows for the introduction of various functional groups that can enhance biological activity.

Comparative Analysis

The following table summarizes the structural features and unique aspects of this compound compared to similar compounds:

Compound NameStructure FeaturesUnique Aspects
This compoundTosyl group on piperidineDual tosyl groups enhance reactivity
Benzyl 3-(tosyloxy)propanoateOne tosyl groupSimpler structure, less reactive
1-Benzylpiperidin-4-oneNo tosyl groupDifferent reactivity profile
4-TosyloxymethylpiperidineSingle tosyl groupLess sterically hindered
Benzyl 3-tosyloxymethylpiperidineOne tosyl groupPotentially different biological activity

Q & A

Q. What are the common synthetic routes for Benzyl 4-(tosyloxy)piperidine-1-carboxylate, and what critical reaction conditions must be controlled?

  • Methodological Answer : The synthesis typically involves two key steps: (1) introducing the benzyloxycarbonyl (Cbz) protecting group to the piperidine nitrogen and (2) installing the tosyloxy group at the 4-position.
  • Step 1 : React 4-hydroxypiperidine with benzyl chloroformate in dichloromethane (DCM) under basic conditions (e.g., triethylamine) to form Benzyl 4-hydroxypiperidine-1-carboxylate .
  • Step 2 : Tosylate the hydroxyl group using p-toluenesulfonyl chloride (TsCl) in anhydrous DCM or THF with a base like pyridine or DMAP. Control reaction temperature (0–25°C) to minimize side reactions .
  • Purification : Column chromatography (e.g., silica gel, hexane/EtOAc gradient) or recrystallization to isolate the product. Monitor reaction progress via TLC or LC-MS .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • NMR : Use 1^1H and 13^{13}C NMR to confirm the presence of the benzyl group (δ ~5.1 ppm for CH2_2Ph), piperidine ring protons (δ ~1.5–3.5 ppm), and tosyloxy group (δ ~2.4 ppm for Ts methyl, δ ~7.7–7.8 ppm for aromatic protons) .
  • HRMS : Validate molecular weight (e.g., [M+Na]+^+ expected for C20_{20}H21_{21}NO5_5S: 410.1034) .
  • IR : Confirm ester (C=O stretch ~1720 cm1^{-1}) and sulfonate (S=O stretch ~1360/1170 cm1^{-1}) functionalities .

Q. What safety precautions are necessary when handling this compound, given limited toxicological data?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
  • First Aid : For skin contact, wash immediately with soap/water (15+ minutes); for eye exposure, rinse with water (10–15 minutes) and consult an ophthalmologist .
  • Storage : Keep in a sealed container under inert gas (N2_2) at 2–8°C to prevent hydrolysis of the tosyloxy group .

Advanced Research Questions

Q. How can researchers optimize the tosylation step to improve yield and purity?

  • Methodological Answer :
  • Reagent Ratios : Use TsCl in slight excess (1.2–1.5 equiv) to ensure complete conversion.
  • Solvent Choice : Anhydrous DCM or THF minimizes side reactions (e.g., hydrolysis).
  • Catalysis : Add DMAP (0.1 equiv) to accelerate tosylate formation .
  • Workup : Quench excess TsCl with ice-cold water, followed by extraction with DCM. Dry organic layers with Na2_2SO4_4 before purification .

Q. How can contradictory 1^1H NMR data between synthetic batches be resolved?

  • Methodological Answer :
  • Impurity Analysis : Use 1^1H-13^{13}C HSQC or COSY to identify byproducts (e.g., residual TsOH from incomplete purification).
  • Deuterated Solvents : Ensure consistent use of CDCl3_3 or DMSO-d6_6 to avoid solvent shift artifacts .
  • Crystallography : If available, single-crystal X-ray diffraction can confirm structural assignments .

Q. What reaction pathways are enabled by the tosyloxy group in further functionalizations?

  • Methodological Answer : The tosyloxy group is a versatile leaving group for nucleophilic substitutions:
  • SN2 Displacement : React with amines (e.g., benzylamine) in DMF at 80°C to form 4-aminopiperidine derivatives .
  • Elimination : Treat with strong bases (e.g., DBU) to form a double bond, enabling conjugation studies .
  • Cross-Coupling : Use Pd-catalyzed reactions (e.g., Suzuki-Miyaura) after converting to a boronic ester .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.